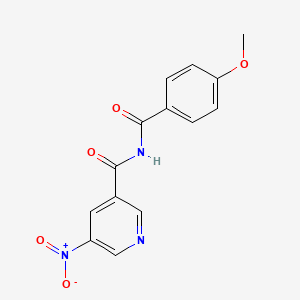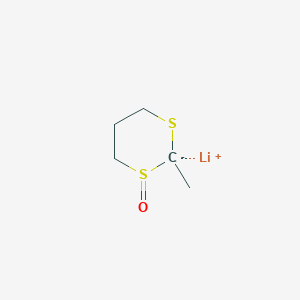
Lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide is an organolithium compound that plays a significant role in organic synthesis. Organolithium compounds are known for their high reactivity and are widely used as strong bases and nucleophiles in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide can be synthesized through the reaction of 2-methyl-1-oxo-1,3lambda~4~-dithiane with lithium metal. The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of organolithium compounds often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The process typically includes the reaction of the corresponding halide with lithium metal in the presence of a suitable solvent .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in anhydrous solvents such as diethyl ether or THF under an inert atmosphere .
Major Products
The major products formed from reactions involving this compound include alcohols, alkanes, and other substituted organic compounds .
Wissenschaftliche Forschungsanwendungen
Lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide involves its role as a nucleophile. It donates electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include carbonyl compounds and alkyl halides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide include other organolithium reagents such as:
- Methyllithium
- Butyllithium
- Phenyllithium
Uniqueness
This compound is unique due to its specific structure, which includes a dithiane ring. This structure imparts distinct reactivity and selectivity in chemical reactions compared to other organolithium compounds .
Eigenschaften
CAS-Nummer |
60349-90-8 |
|---|---|
Molekularformel |
C5H9LiOS2 |
Molekulargewicht |
156.2 g/mol |
InChI |
InChI=1S/C5H9OS2.Li/c1-5-7-3-2-4-8(5)6;/h2-4H2,1H3;/q-1;+1 |
InChI-Schlüssel |
ROEHFXVCYOARQK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[C-]1SCCCS1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)


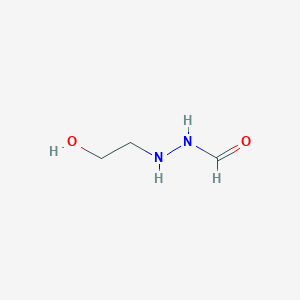
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
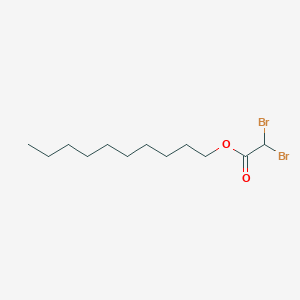
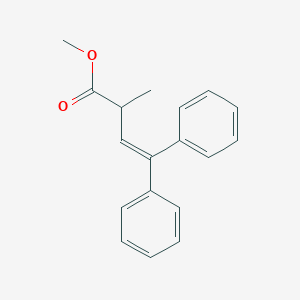
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)

